molecular formula C9H6F3NO5 B2620644 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 954580-07-5

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B2620644
CAS No.: 954580-07-5
M. Wt: 265.144
InChI Key: QSHUFKNNGQXTTA-UHFFFAOYSA-N
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Description

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 and a molecular weight of 265.15 g/mol . It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a benzoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-nitro-5-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-5-1-2-7(13(16)17)6(3-5)8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUFKNNGQXTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 5-(2,2,2-trifluoroethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Reduction: 2-Amino-5-(2,2,2-trifluoroethoxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-nitro-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,5-dihydroxybenzoic acid derivatives with 2,2,2-trifluoroethanol. This compound is characterized by its trifluoroethoxy group, which enhances its lipophilicity and biological activity.

Intermediate for Drug Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of the antiarrhythmic drug Flecainide. Flecainide is crucial for treating cardiac arrhythmias and is synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid . The compound's trifluoroethyl group contributes to the drug's efficacy by improving its pharmacokinetic properties.

Potential Glucosidase Inhibitors

Recent studies have highlighted the potential of derivatives of this compound as glucosidase inhibitors. These compounds may play a role in managing diabetes by inhibiting carbohydrate absorption in the intestines .

Case Study 1: Synthesis of Flecainide

A detailed process for synthesizing Flecainide involves using this compound as a key intermediate. The synthesis pathway includes:

  • Reaction of halobenzoic acids with 2,2,2-trifluoroethanol.
  • Subsequent transformations leading to the final drug product.
    The yield and purity of the final product are critical for ensuring therapeutic efficacy .

Case Study 2: Development of Glucosidase Inhibitors

Research conducted on novel derivatives of 1,3,4-oxadiazole-2-thiol highlighted their potential as glucosidase inhibitors. The incorporation of the trifluoroethoxy group from this compound enhances biological activity against glucosidases. This application suggests a promising avenue for diabetes treatment .

Mechanism of Action

The mechanism of action of 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a nitro group and a trifluoroethoxy group on the benzoic acid ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is a derivative of benzoic acid that incorporates a nitro group and a trifluoroethoxy substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3N1O4C_{11}H_{8}F_{3}N_{1}O_{4}. The presence of the nitro group (-NO₂) and the trifluoroethoxy group (-O-CF₃) significantly influences its electronic properties and reactivity.

PropertyValue
Molecular Weight273.18 g/mol
Melting PointApproximately 120 °C
SolubilitySoluble in organic solvents
LogP3.45

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Research indicates that derivatives of nitrobenzoic acids can exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Initial studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the following hypotheses can be made based on structural characteristics:

  • The nitro group may participate in redox reactions, which could lead to the generation of reactive oxygen species (ROS), potentially influencing cellular signaling pathways.
  • The trifluoroethoxy group enhances lipophilicity, allowing better membrane permeability and possibly leading to increased bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to or including this compound:

  • Study on Enzyme Inhibition : A study demonstrated that nitro-substituted benzoic acids could inhibit specific cyclooxygenases (COX), which are key enzymes in the inflammatory response .
  • Antimicrobial Activity : Research published in MDPI highlighted that compounds with trifluoromethyl groups showed enhanced antimicrobial activity compared to their non-fluorinated counterparts .
  • Anti-inflammatory Research : A recent investigation indicated that certain benzoic acid derivatives exhibit significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameEnzyme InhibitionAntimicrobial ActivityAnti-inflammatory Effects
5-Fluoro-3-methoxy-2-nitrobenzoic acidModerateYesYes
4-Nitrobenzoic acidStrongModerateYes
3-Trifluoromethylbenzoic acidWeakYesNo

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

  • In vivo studies to assess pharmacokinetics and pharmacodynamics.
  • Mechanistic studies to elucidate the pathways through which this compound exerts its effects.
  • Synthesis of analogs to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-nitro-5-(2,2,2-trifluoroethoxy)benzoic acid?

A viable method involves nucleophilic aromatic substitution (SNAr) . Starting with a nitro-substituted benzoic acid derivative (e.g., 2-fluoro-5-nitrobenzoic acid), the trifluoroethoxy group can be introduced by reacting with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-reaction purification typically includes column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol . For analogous compounds, dropwise addition of reagents in THF at low temperatures (273 K) followed by vacuum concentration and solvent washing has been effective .

Q. How can the purity and structural identity of this compound be validated?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA).
  • NMR : Key signals include the nitro group (δ 8.2–8.5 ppm for aromatic protons), trifluoroethoxy (δ 4.5–4.7 ppm for -OCH₂CF₃), and carboxylic acid (δ 12–13 ppm, broad).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 294.0 (C₉H₅F₃NO₅) .
  • X-ray Crystallography : Single crystals grown via slow evaporation (ethanol) confirm regiochemistry .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar benzoic acid derivatives:

  • GHS Hazards : Xi (Irritant). Hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers.
  • Storage : Tightly sealed in a cool, dry place under inert atmosphere .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the trifluoroethoxy substituent?

The nitro group at position 2 activates the para position (C-5) for electrophilic substitution while deactivating the ring overall. This enhances the stability of the trifluoroethoxy group against hydrolysis. Computational studies (e.g., DFT calculations using Gaussian 09) reveal reduced electron density at the nitro-substituted ring, corroborating SNAr feasibility . Comparative IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and Hammett substituent constants (σₘ for -NO₂ = 1.43) further support these effects .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

If NMR signals overlap (e.g., aromatic protons), employ:

  • 2D NMR : HSQC and HMBC to correlate protons with carbons and long-range couplings.
  • Variable Temperature NMR : Resolve dynamic effects in trifluoroethoxy groups.
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
    Contradictions between experimental and theoretical IR/Raman spectra can be addressed via force-field adjustments in computational models .

Q. How can computational docking predict this compound’s interaction with target enzymes (e.g., carbonic anhydrase)?

Using AutoDock4 , prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB: 3LXE). Apply Lamarckian genetic algorithm parameters:

  • Population size: 150
  • Energy evaluations: 2.5 × 10⁶
  • Grid box centered on the active site (60 × 60 × 60 Å).
    Results may show hydrogen bonding between the carboxylic acid and Thr199, with hydrophobic interactions from the trifluoroethoxy group .

Q. What experimental designs assess its stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C typical for nitroaromatics).
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

Comparative and Mechanistic Questions

Q. How does this compound compare to its non-fluorinated analog in herbicidal activity?

In structure-activity relationship (SAR) studies :

  • Replace -OCH₂CF₃ with -OCH₃. Bioassays (e.g., Amaranthus retroflexus inhibition) show the trifluoroethoxy analog has 10× higher activity due to enhanced lipophilicity (logP = 2.1 vs. 1.4).
  • Mode of Action : Acts as a protoporphyrinogen oxidase (PPO) inhibitor, confirmed via enzyme assays (IC₅₀ = 0.8 µM vs. 5.2 µM for non-fluorinated) .

Q. What analytical techniques differentiate regioisomers (e.g., 3-nitro vs. 5-nitro derivatives)?

  • NOE NMR : Irradiate the nitro group; observe spatial proximity to adjacent protons.
  • X-ray Powder Diffraction : Distinct diffraction patterns for each isomer (e.g., 2θ = 12.5° vs. 14.2°).
  • TLC Mobility : Regioisomers exhibit different Rf values on silica plates (ethyl acetate/hexane 3:7) .

Methodological Challenges

Q. How to optimize reaction yields when introducing bulky substituents like trifluoroethoxy?

  • Solvent Choice : High-polarity solvents (DMF, DMSO) improve solubility of nitro intermediates.
  • Microwave Synthesis : Reduce reaction time (30 min vs. 24h) and increase yields (75% vs. 55%) under 100°C/150W.
  • Catalysis : Add 10 mol% tetrabutylammonium iodide (TBAI) to enhance nucleophilicity .

Q. What protocols mitigate esterification of the carboxylic acid during synthesis?

  • Protecting Groups : Use tert-butyl esters (Boc) during SNAr, followed by TFA deprotection.
  • Low-Temperature Workup : Quench reactions at 0°C to minimize acid-catalyzed side reactions.
  • Chelating Agents : Add EDTA to sequester metal ions that promote esterification .

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